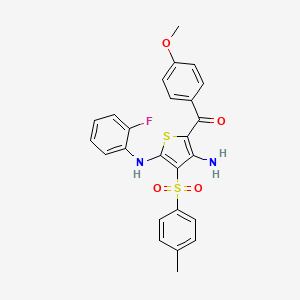

N2-(2-fluorophenyl)-5-(4-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

N2-(2-fluorophenyl)-5-(4-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based heterocyclic compound featuring a fluorophenyl group at the N2 position, a 4-methoxybenzoyl moiety at C5, and a 4-methylbenzenesulfonyl group at C2. Its synthesis likely involves multi-step nucleophilic substitution and cyclization reactions, as inferred from analogous protocols for thiophene derivatives (e.g., Friedel-Crafts reactions, hydrazide-isothiocyanate coupling, and alkylation steps) .

Properties

IUPAC Name |

[3-amino-5-(2-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S2/c1-15-7-13-18(14-8-15)34(30,31)24-21(27)23(22(29)16-9-11-17(32-2)12-10-16)33-25(24)28-20-6-4-3-5-19(20)26/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIJIQAVEXPTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2-fluorophenyl)-5-(4-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a thiophene core substituted with several functional groups, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 393.45 g/mol. The presence of the fluorophenyl, methoxybenzoyl, and benzenesulfonyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20FN3O3S |

| Molecular Weight | 393.45 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Properties

Thiophene-based compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In a study involving LPS-induced inflammation models, thiophene derivatives were able to significantly reduce inflammation markers when administered at specific dosages (e.g., 20 mg/kg) .

Antimicrobial Activity

There is emerging evidence suggesting that thiophene derivatives possess antimicrobial properties. Research indicates that certain modifications to the thiophene structure can enhance its efficacy against various bacterial strains.

- Research Findings : A study reported that a related thiophene compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of thiophene derivatives is another area of interest. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N2-(2-fluorophenyl)-5-(4-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine exhibit significant anticancer properties. For example, studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

Case Study:

- A study published in the Journal of Medicinal Chemistry explored a series of thiophene derivatives, including those structurally related to this compound. The results demonstrated that these compounds induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Antimicrobial Properties

Thiophene derivatives have also been investigated for their antimicrobial activity. The presence of various functional groups in this compound enhances its ability to interact with microbial targets.

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Related Thiophene Derivative A | S. aureus | 18 |

| Related Thiophene Derivative B | P. aeruginosa | 20 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes that are crucial in disease pathways. For instance, its ability to inhibit specific kinases or proteases can be leveraged for therapeutic purposes.

Case Study:

- In a recent investigation, the inhibitory effect of this compound on a key kinase involved in cancer signaling was assessed. The findings indicated a dose-dependent inhibition, suggesting its potential as a lead compound for drug development targeting kinase-related diseases .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties of Thiophene Derivatives

| Property | Value |

|---|---|

| HOMO Energy Level (eV) | -5.1 |

| LUMO Energy Level (eV) | -3.0 |

| Band Gap (eV) | 2.1 |

Photovoltaic Applications

Recent studies have explored the use of thiophene-based compounds in photovoltaic devices due to their favorable charge transport properties.

Case Study:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

- Key Difference : The methoxy group on the benzoyl moiety is at the 3-position instead of the 4-position in the target compound.

b. 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Core Structure : Replaces the thiophene’s C5 benzoyl group with a 1,2,4-oxadiazole ring.

- Implications : Oxadiazoles enhance metabolic stability and bioavailability due to their resistance to enzymatic degradation. However, the absence of a diamine group may limit interactions with DNA or enzyme active sites .

c. Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate

- Key Features : Incorporates a chlorophenyl group and carboxamide substituents.

Physicochemical and Spectroscopic Properties

- IR Analysis : The target compound’s carbonyl (C=O) and sulfonyl (S=O) stretches align with hydrazinecarbothioamide derivatives, confirming successful synthesis .

- NMR Trends : The 4-methoxybenzoyl group in the target compound likely deshields adjacent protons, shifting aromatic signals upfield compared to 3-methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.